1-(4-Bromobutoxy)-2,4-difluorobenzene
Description
1-(4-Bromobutoxy)-2,4-difluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a 4-bromobutoxy group at the 1-position. The molecular formula is likely C₁₀H₁₁BrF₂O, with a molecular weight of approximately 277.10 g/mol (calculated). The bromobutoxy chain introduces reactivity for further functionalization, while the fluorine substituents enhance electron-withdrawing effects, influencing solubility and stability. This compound is relevant in synthetic organic chemistry, particularly in pharmaceutical and materials science research.
Properties
IUPAC Name |
1-(4-bromobutoxy)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c11-5-1-2-6-14-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDMZYVNRAASHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromobutoxy)-2,4-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorophenol and 1,4-dibromobutane.
Etherification Reaction: The 2,4-difluorophenol undergoes an etherification reaction with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Chemical Reactions Analysis
1-(4-Bromobutoxy)-2,4-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the butoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(4-Bromobutoxy)-2,4-difluorobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as liquid crystals and polymers.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-2,4-difluorobenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would vary based on the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(4-Bromobutoxy)-2,4-difluorobenzene, highlighting differences in substituents, molecular properties, and applications:
Key Comparison Points:
Substituent Effects :
- Electron-withdrawing groups (F, Cl, CF₃) : Increase reactivity in electrophilic substitution and reduce solubility in polar solvents. For example, trifluoromethyl groups (CF₃) in 1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene enhance resistance to oxidation .
- Electron-donating groups (OCH₃) : Improve solubility in organic solvents and stabilize carbocation intermediates, as seen in 1-(4-Bromobutoxy)-4-methoxybenzene .
Chain Flexibility and Reactivity :
- The bromobutoxy chain in this compound allows nucleophilic substitution at the terminal bromine, enabling coupling reactions. In contrast, sulfur-containing analogs like 1-[(2-bromoethyl)sulfanyl]-2,4-difluorobenzene exhibit higher nucleophilicity at the sulfur atom .
Thermal and Chemical Stability :
- Fluorine-substituted compounds (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) demonstrate superior thermal stability due to strong C-F bonds, making them suitable for high-temperature applications .
Toxicity and Handling: Brominated aromatics generally require stringent safety protocols. For instance, 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) mandates immediate medical attention upon exposure , suggesting similar precautions for this compound.
Research and Industrial Relevance
Biological Activity
1-(4-Bromobutoxy)-2,4-difluorobenzene (CAS No. 188174-55-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a difluorobenzene core substituted with a bromobutoxy group. Its molecular formula is C10H10BrF2O, which contributes to its unique reactivity and biological profile.
Antimicrobial Properties
Research has indicated that compounds with similar structures often exhibit antimicrobial activity. For instance, studies have shown that halogenated phenolic compounds can inhibit the growth of various bacterial strains. The presence of bromine and fluorine atoms in this compound may enhance its interaction with microbial membranes, leading to increased permeability and cell death.
Anticancer Activity
Several studies have investigated the anticancer potential of fluorinated aromatic compounds. For example, a study reported that difluorobenzene derivatives could inhibit tumor cell proliferation by inducing apoptosis through the activation of caspase pathways. The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, affecting cell proliferation and survival.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various halogenated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | 15 | 50 |
| Control (Ciprofloxacin) | 30 | 10 |
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
